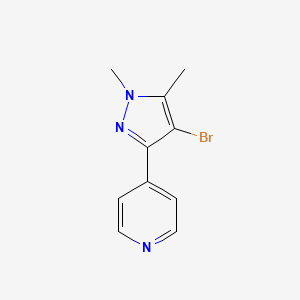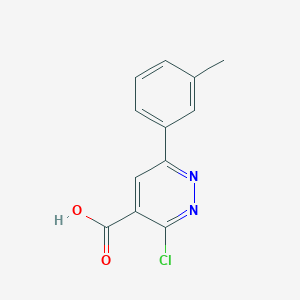
3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione (3-CPMPD) is a cyclopropyl-substituted pyrimidine-dione compound that has been studied for its potential scientific applications. It is a heterocyclic molecule with a unique structure and a high affinity for binding to various proteins. 3-CPMPD has been studied for its ability to modulate the activity of various enzymes, receptors, and ion channels, making it a promising compound for use in scientific research.
Aplicaciones Científicas De Investigación
3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione has been studied for its potential scientific applications. It has been found to be a potent modulator of various enzymes, receptors, and ion channels. For example, this compound has been found to modulate the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. This compound has also been found to modulate the activity of several G-protein coupled receptors, including the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior. This compound has also been found to modulate the activity of several ion channels, including the voltage-gated calcium channel, which is involved in the regulation of calcium influx.
Mecanismo De Acción
The exact mechanism of action of 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione is not yet fully understood. However, it is believed that this compound binds to specific sites on the target proteins and modulates their activity. For example, this compound has been found to bind to the active site of acetylcholinesterase, which inhibits the enzyme’s activity and increases the amount of acetylcholine available for neurotransmitter release. Similarly, this compound has been found to bind to the active sites of several G-protein coupled receptors, which modulates their activity.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. For example, this compound has been found to increase the release of acetylcholine, which is involved in the regulation of neurotransmitter release. This compound has also been found to modulate the activity of several G-protein coupled receptors, including the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior. This compound has also been found to modulate the activity of several ion channels, including the voltage-gated calcium channel, which is involved in the regulation of calcium influx.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione in laboratory experiments has several advantages and limitations. One advantage is that this compound is relatively easy to synthesize and is relatively stable in solution. This makes it an ideal compound for use in laboratory experiments. However, this compound is not as potent as some other compounds, which limits its use in some experiments. Additionally, this compound can be toxic at higher concentrations, so it must be used with caution.
Direcciones Futuras
The future of 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione is promising. One potential future direction is the development of new synthetic methods for the synthesis of this compound. Additionally, further research is needed to better understand the molecular mechanisms of action of this compound and to identify new potential applications for this compound. Finally, further research is needed to develop new methods for the delivery of this compound and to optimize its use in laboratory experiments.
Propiedades
IUPAC Name |
3-cyclopropyl-6-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-7(11)10(6-2-3-6)8(12)9-5/h4,6H,2-3H2,1H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOWJUFQMJAUQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472328.png)
![2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472329.png)
![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B1472332.png)
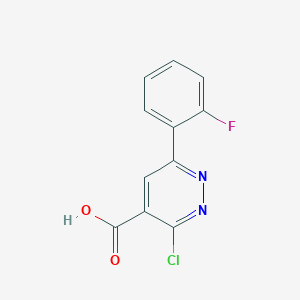
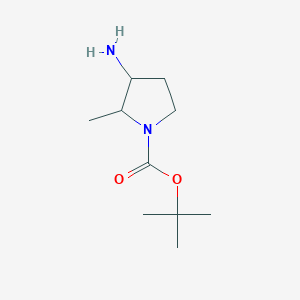
![(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472337.png)

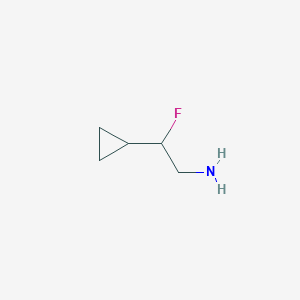
![2-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472343.png)
